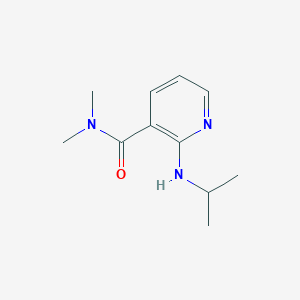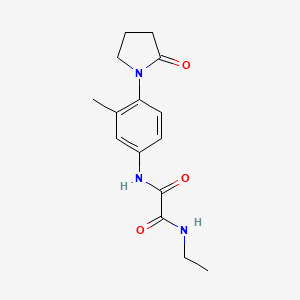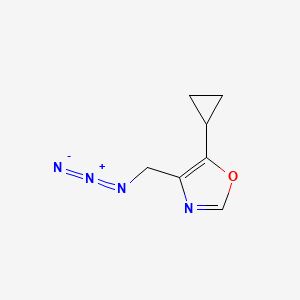
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is soluble in many organic solvents. DMTMM is a highly efficient coupling agent that can activate carboxylic acids and promote the formation of amide bonds in a variety of organic reactions.
Applications De Recherche Scientifique
Antimicrobial and Antimycobacterial Actions
- A study synthesized bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, closely related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide, to explore their antimicrobial and antimycobacterial properties. The study found that some analogues displayed potent antimycobacterial activity, comparable to standard drugs (Patel, Patel, Kumari, Rajani, & Chikhalia, 2012).
Antitumour Drug Analogue Synthesis
- Research focused on the synthesis and chemistry of bicyclic analogues of the antitumour drug 2,4,6-tris(dimethylamino)-1,3,5-triazine (hexamethylmelamine), which is structurally similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide. Although these analogues did not show antitumour activity, the study provides insights into the chemical properties of related compounds (Langdon, Simmonds, & Stevens, 1984).
Bacterial Biofilm and MurB Inhibitors
- Novel derivatives including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine were synthesized and tested for their antibacterial and cytotoxic activities. These derivatives showed significant inhibitory activities against bacterial strains and biofilms, indicating potential applications in combating bacterial infections (Mekky & Sanad, 2020).
Biological Effects Study
- A review was conducted on the toxicology of related chemicals, including N,N-dimethylacetamide and N-methylacetamide, which are structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide. This study provides comprehensive information on the biological effects of these compounds, highlighting the importance of understanding the safety and environmental impact of chemical substances (Kennedy, 2001).
Erythroid Differentiation in Murine Erythroleukemia Cells
- A study identified compounds, including polymethylene bisacetamides, as potent inducers of erythroid differentiation in murine erythroleukemia cells. This indicates potential applications in medical research and therapy related to blood cell development and diseases (Reuben, Wife, Breslow, Rifkind, & Marks, 1976).
Synthesis and Polycondensation of Melamine Derivatives
- Research focused on the synthesis of bi-functional melamine derivatives, including 2-Dimethylamino-4, 6-bis(methylamino)-s-triazine. These derivatives were used to study polycondensation reactions, which could have applications in polymer science and materials engineering (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
Potential Prodrug of Anticancer Agent
- A study synthesized isotopomers of the experimental anticancer agent pentamethylmelamine, structurally similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide. This research could contribute to the development of new anticancer drugs and prodrugs (Ferrer, Naughton, & Threadgill, 2002).
α,α-bis-Mannich Salts Synthesis
- A study on the synthesis of 2-bis-(dimethylaminomethyl)acetamides explores the chemical reactions and properties of compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide, contributing to the field of organic chemistry (Brunschweiger & Heber, 2001).
Soil Adsorption and Bioactivity Studies
- The adsorption and bioactivity of chemicals related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide, like alachlor and acetochlor, were studied in soil tests. This research is crucial for understanding the environmental impact of these compounds (Weber & Peter, 1982).
Propriétés
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O/c1-7(17)11-6-8-12-9(15(2)3)14-10(13-8)16(4)5/h6H2,1-5H3,(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYDCFWMVHLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methylsulfanyl]-3-(3-methylbutyl)pteridin-4-one](/img/structure/B2642374.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-diethylacetamide](/img/structure/B2642375.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2642380.png)


![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642389.png)
![benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether](/img/structure/B2642390.png)

![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2642393.png)


![1-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2642397.png)